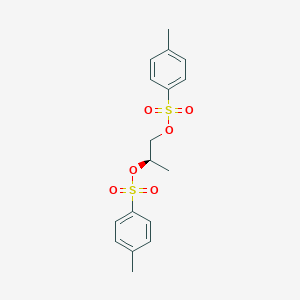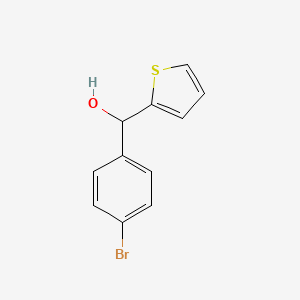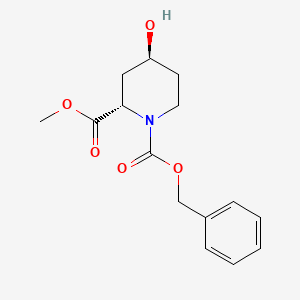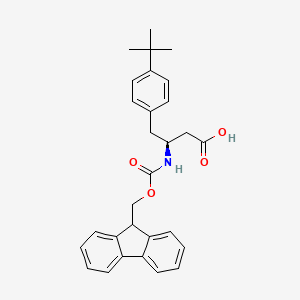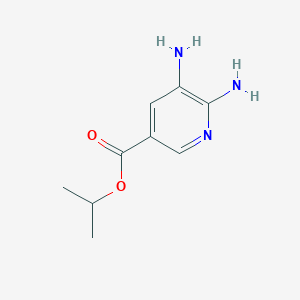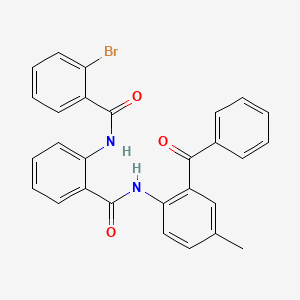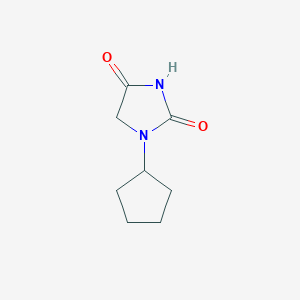
1-Cyclopentylimidazolidine-2,4-dione
Übersicht
Beschreibung
1-Cyclopentylimidazolidine-2,4-dione is a chemical compound with the formula C8H12N2O2 . It is a compound that contains a total of 25 bonds, including 13 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 urea (-thio) derivative, and 1 imide (-thio) .
Synthesis Analysis
The synthesis of derivatives including thiazolidine-2,4-dione/1-H-imidazole has been reported. These derivatives were prepared using imidazole aldehydes in ethanol as a solvent . Another study reported the synthesis of thiazolidinedione derivatives using deep eutectic solvents .Molecular Structure Analysis
The molecular structure of 1-Cyclopentylimidazolidine-2,4-dione consists of 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight of this compound is 168.19 .Chemical Reactions Analysis
Several new derivatives of thiazolidine-2,4-dione and 1-H-imidazole were prepared using imidazole aldehydes . In another study, thiazolidinedione derivatives were synthesized via Knoevenagel condensation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Derivatives of 1-Cyclopentylimidazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial properties . These compounds have shown moderate to low antibacterial activity against gram-positive bacteria including Bacillus anthracis (B. anthracis) and Staphylococcus aureus (S. aureus), and gram-negative bacteria including Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa) .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant activity . The antioxidant activity for finish products was evaluated by DPPH radical scavenging activity and showed relatively good activity against ascorbic acid .
Cytotoxic Properties
The cytotoxic properties of all synthesized compounds against cisplatin were investigated . Most of the compounds showed good activity against the positive control group .
Hypoglycemic Agents
Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Antimicrobial Agents
TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases .
Antioxidant Agents
TZD analogues exhibit their antioxidant action by scavenging reactive oxygen species (ROS) .
Antiproliferative Activity
The 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives were tested for their activity against the HepG2, HCT116 and MCF-7 cell lines . Among all tested derivatives, some compounds showed the highest antiproliferative activity in the in vitro studies against HepG2 .
Synthetic Chemistry
Heterocyclic compounds containing nitrogen and sulfur, especially those in the thiazole family, have generated special interest in terms of their synthetic chemistry . This is attributable to their ubiquitous existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals .
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopentylimidazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
1-Cyclopentylimidazolidine-2,4-dione acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . This leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARγ by 1-Cyclopentylimidazolidine-2,4-dione leads to changes in several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .
Result of Action
The activation of PPARγ by 1-Cyclopentylimidazolidine-2,4-dione leads to a decrease in the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopentylimidazolidine-2,4-dione. For instance, the compound should be stored properly to maintain its stability . Additionally, safety measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-10(8(12)9-7)6-3-1-2-4-6/h6H,1-5H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMIKCKKGCFDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)
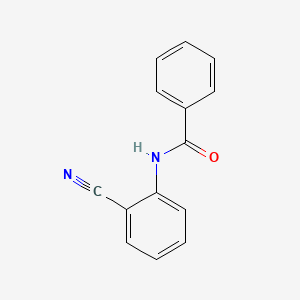
![Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate](/img/structure/B3265206.png)
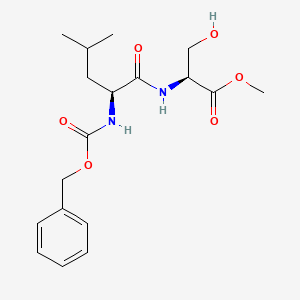

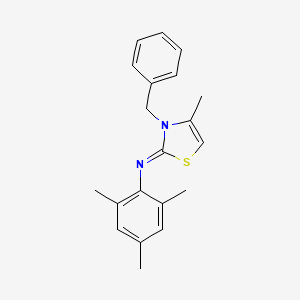

![(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B3265244.png)
